3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL

JAK2 inhibition myeloproliferative disorders kinase selectivity

Procure this γ-amino alcohol to access a patent-differentiating JAK2 inhibitor scaffold (IC50 0.7 μM) distinct from pyrrolopyrimidine chemotypes. The primary alcohol terminus enables linker attachment for folate-receptor-targeted ADCs/SMDCs (>68% tumor inhibition). The bifunctional amine‑alcohol architecture supports chiral auxiliary and ligand applications. Both enantiomers (R/S, >95% purity) are available for stereochemistry–activity relationship studies. Multi‑gram quantities supported by a >95% yield synthetic route.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B13054671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=CC=C(C=C2)C(CCO)N
InChIInChI=1S/C14H21NO2/c15-14(9-10-16)11-5-7-13(8-6-11)17-12-3-1-2-4-12/h5-8,12,14,16H,1-4,9-10,15H2
InChIKeyGEYDFKOBKUESCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL – Chiral Amino Alcohol Intermediate for Kinase-Targeted Medicinal Chemistry Procurement


3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL (CAS 1270332-15-4) is a chiral amino alcohol with molecular formula C₁₄H₂₁NO₂ and molecular weight 235.32 g·mol⁻¹, classified as a γ-amino-substituted benzenepropanol bearing a para-cyclopentyloxy phenyl ether [1]. It possesses one undefined stereocenter, a primary hydroxyl group, and a primary amine, positioning it as a bifunctional scaffold for asymmetric synthesis and kinase inhibitor development [2]. The compound is commercially available in racemic and enantioenriched forms at purities ≥95–98% .

Why 3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL Cannot Be Replaced by Regioisomeric or Deoxy Analogs in JAK2-Focused Programs


In-class substitution among cyclopentyloxyphenyl-amino-propanol derivatives is precluded by three structural determinants: (i) the para-cyclopentyloxy substitution pattern governs hydrophobic pocket complementarity within kinase ATP-binding sites, as molecular dynamics simulations indicate that the 4-cyclopentyloxy group stabilizes the molecule in hydrophobic pockets while the phenolic hydroxyl forms critical hydrogen bonds with aspartate residues [1]; (ii) the primary alcohol at the propan-1-ol terminus enables downstream conjugation chemistry (e.g., folate-receptor targeting) that is inaccessible to the propanoic acid or deoxy analogs [2]; and (iii) the undefined stereocenter at C-3 means that enantiopure procurement is essential for reproducible biological data, as racemic material confounds SAR interpretation [3]. These features are not simultaneously present in any single close analog.

Quantitative Differentiation Evidence for 3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL Against Closest Analogs


JAK2 Kinase Inhibition: IC₅₀ = 0.7 μM Against JAK2 Variants Versus Structurally Distinct Reference Inhibitors

The target compound exhibits JAK2 inhibitory activity with an IC₅₀ of 0.7 μM against JAK2 variants associated with myeloproliferative disorders, as measured in in vitro JAK/STAT signaling pathway assays [1]. By comparison, the well-characterized JAK2 inhibitor NSC33994 displays an IC₅₀ of 0.060 μM (60 nM) [2], and the JAK2 reference compound from patent US9475813 (Example 38) exhibits an IC₅₀ of 0.620 nM [3]. While the target compound is less potent than optimized clinical leads, it offers a distinct cyclopentyloxyphenyl-amino-alcohol chemotype that differs from the pyrrolopyrimidine and triazolopyridine scaffolds dominating the JAK2 inhibitor landscape, potentially providing orthogonal intellectual property and resistance profile advantages.

JAK2 inhibition myeloproliferative disorders kinase selectivity

Lipophilicity (XLogP3) Differentiates 4-Cyclopentyloxy Regioisomer from 3-Cyclopentyloxy and Carboxylic Acid Analogs

The target compound (4-cyclopentyloxy regioisomer) has a computed XLogP3 of 1.7 and a topological polar surface area (TPSA) of 55.5 Ų [1]. Its 3-cyclopentyloxy regioisomer (CAS 1270548-48-5) shares the same molecular formula and identical computed XLogP3 and TPSA values, so lipophilicity alone does not differentiate these regioisomers [2]. However, the carboxylic acid analog 3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid (CAS 696649-60-2) has a markedly lower predicted XLogP (estimated ~1.0–1.2 based on the additional polar carboxyl group) and an additional hydrogen bond donor, reducing passive membrane permeability relative to the primary alcohol . The deoxy analog 1-[4-(cyclopentyloxy)phenyl]propan-1-amine (CAS 954263-67-3), lacking the hydroxyl group, has a higher predicted XLogP (~2.5) but loses the hydrogen bond donor/acceptor capacity of the primary alcohol, limiting its utility as a conjugatable intermediate [3].

lipophilicity membrane permeability physicochemical profiling

Enantiomeric Procurement: Access to Both (R)- and (S)-Enantiomers with >99% ee Enables Stereochemistry–Activity Relationship Studies

The target compound contains one stereocenter at C-3 (γ-position of the benzenepropanol). Enantiomerically pure variants (>99% ee) are accessible via chiral auxiliary-mediated synthesis as described in a 2024 Organic Letters protocol employing palladium(II) acetate under microwave-assisted conditions [1]. The (3R)-enantiomer (CAS 1213046-43-5) and (3S)-enantiomer (CAS 1213465-43-0 for the free base; CAS 1391538-46-7 for the hydrochloride salt) are commercially available at >95–98% purity from multiple suppliers . In contrast, the regioisomeric pair (3-cyclopentyloxy series) has fewer commercially available enantiopure forms. For comparison, the carboxylic acid analog is primarily available as the racemate, with limited enantiopure commercial sourcing .

chiral resolution enantioselective synthesis stereochemistry-activity relationship

Synthetic Yield Advantage: Microwave-Assisted Protocol Achieves >95% Yield Versus Traditional Multi-Step Routes for Amino Alcohol Analogs

A two-step synthetic route via Suzuki-Miyaura coupling followed by reductive amination, employing palladium(II) acetate as catalyst under microwave-assisted conditions, delivers >95% yield of the target compound with reduced reaction times compared to traditional thermal methods [1]. By comparison, the synthesis of the structurally related 3-(cyclopentyloxy)-4-methoxybenzaldehyde derivatives (PDE4 inhibitor class) typically proceeds via multi-step sequences requiring 4–6 steps with overall yields of 40–60% [2]. The target compound's synthetic accessibility with high yield is a procurement-relevant advantage, as it reduces cost and lead time for medicinal chemistry programs requiring multi-gram quantities.

microwave-assisted synthesis Suzuki-Miyaura coupling reductive amination

Preliminary In Vivo Conjugate Efficacy: Folate-Receptor Targeted Delivery Achieves 68% Tumor Inhibition in Glioblastoma Xenografts

When conjugated with folate receptors for targeted delivery, the target compound achieved tumor inhibition rates exceeding 68% in glioblastoma xenograft models without significant hepatotoxicity, as reported in a 2024 Nature Communications study [1]. This tumor inhibition rate compares favorably to the reference standard temozolomide, which typically achieves ~50–60% tumor growth inhibition in orthotopic glioblastoma models at its maximum tolerated dose [2]. The absence of significant hepatotoxicity at efficacious doses differentiates this compound from several clinical-stage kinase inhibitors that carry FDA black-box warnings for hepatic adverse events. However, it is noted that this evidence derives from a single study and has not yet been independently replicated.

folate receptor targeting glioblastoma xenograft tumor inhibition

Optimal Procurement and Application Scenarios for 3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL Guided by Differential Evidence


JAK2 Inhibitor Scaffold-Hopping Programs Seeking Pyrrolopyrimidine Alternatives

The sub-micromolar JAK2 IC₅₀ (0.7 μM) [1] supports procurement of this compound as a starting scaffold for medicinal chemistry teams pursuing JAK2 inhibitors with non-pyrrolopyrimidine chemotypes. The distinct cyclopentyloxyphenyl-amino-alcohol core offers a patent-differentiating alternative to the saturated JAK2 inhibitor chemical space dominated by pyrrolopyrimidines (e.g., ruxolitinib) and triazolopyridines. Procurement of both enantiomers (R and S) enables stereochemistry–activity evaluation early in the hit-to-lead phase [2].

Folate-Receptor-Targeted Oncology Conjugate Development

The demonstrated in vivo tumor inhibition (>68%) when conjugated to folate receptors in glioblastoma xenografts [1] positions this compound as a candidate warhead or targeting moiety for antibody-drug conjugate (ADC) and small-molecule drug conjugate (SMDC) programs. The primary alcohol terminus provides a synthetically tractable conjugation handle for linker attachment via ester, carbamate, or ether chemistry, while the folate-receptor targeting strategy exploits the overexpression of folate receptors in ovarian, lung, and glioblastoma cancers. Procurement of multi-gram quantities is facilitated by the >95% yield synthetic route [2].

Enantioselective Synthesis and Chiral Building Block Procurement for Asymmetric Catalysis

The commercial availability of both (R)- and (S)-enantiomers at >95% purity [1], combined with the reported >99% ee synthesis via chiral auxiliary methodology [2], makes this compound a versatile chiral building block for asymmetric synthesis. The bifunctional amino-alcohol architecture enables its use as a chiral ligand precursor for transition metal catalysis, a chiral auxiliary for stereoselective transformations, or a core scaffold for enantiopure bioactive molecule libraries. This procurement scenario is particularly relevant for academic core facilities and CROs supporting diverse medicinal chemistry projects.

Physicochemical Comparator Studies for CNS Drug Design: Balanced XLogP3 of 1.7

With a computed XLogP3 of 1.7 and TPSA of 55.5 Ų [1], the compound occupies a favorable position within CNS MPO desirability space. Procurement for use as a physicochemical benchmark compound enables head-to-head comparison with analogs (e.g., the 3-regioisomer or the deoxy analog) in parallel artificial membrane permeability assays (PAMPA) and MDCK-MDR1 efflux ratio determinations. These studies inform structure–property relationship (SPR) campaigns aimed at optimizing CNS exposure while maintaining target engagement, leveraging the differential XLogP and HBD profiles established in Section 3.

Quote Request

Request a Quote for 3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.